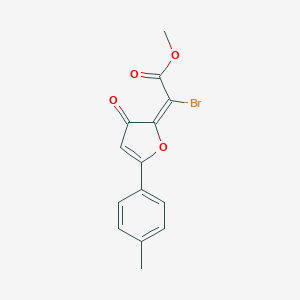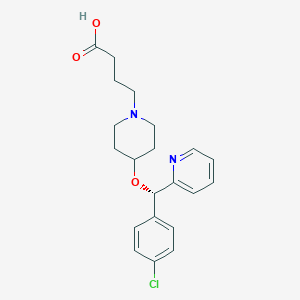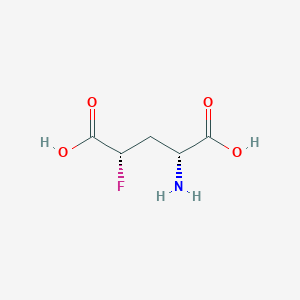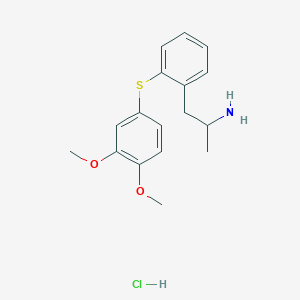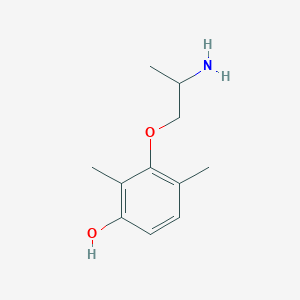
3-(2-Aminopropoxy)-2,4-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminopropoxy)-2,4-dimethylphenol, also known as ADMP, is a chemical compound that belongs to the class of phenol ether derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminopropoxy)-2,4-dimethylphenol is not fully understood. However, it is believed to exert its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. 3-(2-Aminopropoxy)-2,4-dimethylphenol has also been shown to modulate the activity of various enzymes and signaling pathways, leading to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
3-(2-Aminopropoxy)-2,4-dimethylphenol has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, while decreasing the levels of malondialdehyde, a marker of oxidative stress. 3-(2-Aminopropoxy)-2,4-dimethylphenol has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to its potential anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-Aminopropoxy)-2,4-dimethylphenol in lab experiments is its relatively low toxicity and high stability. 3-(2-Aminopropoxy)-2,4-dimethylphenol is also readily available and easy to synthesize, making it a cost-effective option for scientific research. However, one limitation of using 3-(2-Aminopropoxy)-2,4-dimethylphenol is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
For the study of 3-(2-Aminopropoxy)-2,4-dimethylphenol include its potential use in the treatment of liver and brain diseases, cancer research, and neuroprotection.
Métodos De Síntesis
The synthesis of 3-(2-Aminopropoxy)-2,4-dimethylphenol involves the reaction of 2,4-dimethylphenol with 2-chloropropene in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to obtain 3-(2-Aminopropoxy)-2,4-dimethylphenol. This method is relatively simple and efficient, making 3-(2-Aminopropoxy)-2,4-dimethylphenol readily available for scientific research.
Aplicaciones Científicas De Investigación
3-(2-Aminopropoxy)-2,4-dimethylphenol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and antitumor activities. 3-(2-Aminopropoxy)-2,4-dimethylphenol has also been shown to have a protective effect on the liver and brain, making it a promising candidate for the treatment of liver and brain diseases.
Propiedades
Número CAS |
129417-37-4 |
|---|---|
Nombre del producto |
3-(2-Aminopropoxy)-2,4-dimethylphenol |
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
3-(2-aminopropoxy)-2,4-dimethylphenol |
InChI |
InChI=1S/C11H17NO2/c1-7-4-5-10(13)9(3)11(7)14-6-8(2)12/h4-5,8,13H,6,12H2,1-3H3 |
Clave InChI |
LBHCZYGJQAXJSW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)O)C)OCC(C)N |
SMILES canónico |
CC1=C(C(=C(C=C1)O)C)OCC(C)N |
Sinónimos |
1-(2,6-dimethyl-3-hydroxyphenoxy)-2-aminopropane 3-hydroxymexiletine m-hydroxymexiletine meta-hydroxymexiletine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



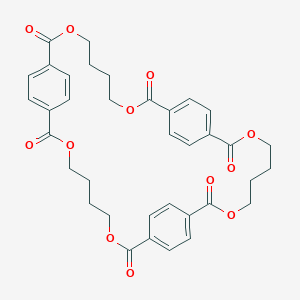
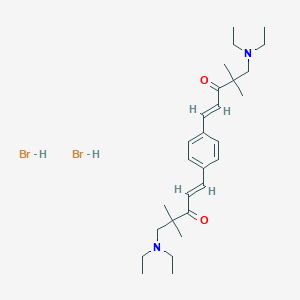
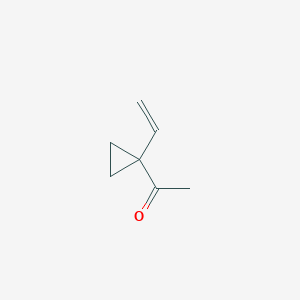
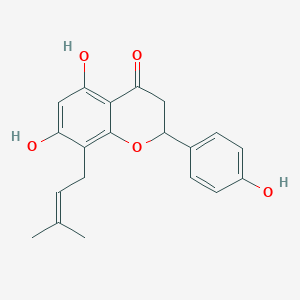
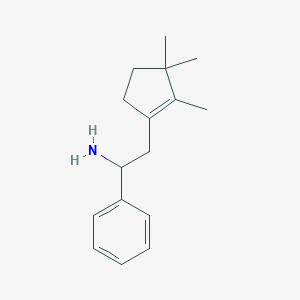
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B138226.png)
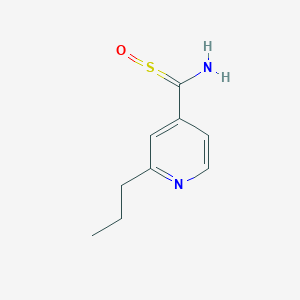
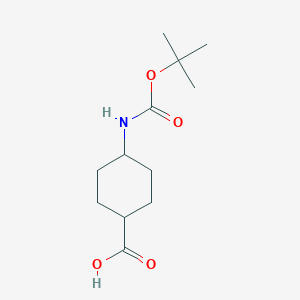
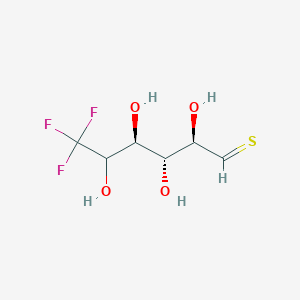
![1-[(2-Chlorophenyl)(phenyl)methyl]piperazine](/img/structure/B138238.png)
